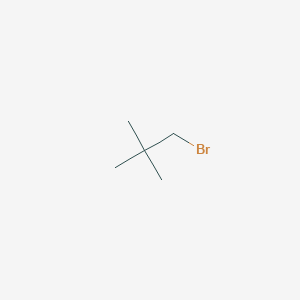

1-Bromo-2,2-dimethylpropane

Overview

Description

1-Bromo-2,2-dimethylpropane, also known as Neopentyl bromide, is an organic compound with the molecular formula C5H11Br . It has a molecular weight of 151.04 .

Synthesis Analysis

1-Bromo-2,2-dimethylpropane can be used in the synthesis of S-alkylated cysteine derivatives with branched alkyl chains . It can also be used in the synthesis of secondary amines from alkyl tosylates or alkyl halides via nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of 1-Bromo-2,2-dimethylpropane consists of a central carbon atom bonded to a bromine atom and three methyl groups . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

1-Bromo-2,2-dimethylpropane has difficulty undergoing SN2 reactions due to the bulky methyl groups on the carbon adjacent to the bromine atom, which hinder the approach of the nucleophile . The steric hindrance makes it difficult for the nucleophile to attack the carbon atom and displace the leaving group .Physical And Chemical Properties Analysis

1-Bromo-2,2-dimethylpropane is a liquid at room temperature with a density of 1.199 g/mL at 25 °C . It has a boiling point of 105-106 °C/767 mmHg . The compound is highly flammable .Scientific Research Applications

1-Bromo-2,2-dimethylpropane: A Comprehensive Analysis of Scientific Research Applications: 1-Bromo-2,2-dimethylpropane, also known as neopentyl bromide, is a versatile chemical compound with several applications in scientific research. Below are detailed sections focusing on unique applications in various fields.

Organic Synthesis

1-Bromo-2,2-dimethylpropane is used in the synthesis of S-alkylated cysteine derivatives with branched alkyl chains. These derivatives are important in peptide synthesis and drug development due to their stability and resistance to oxidation .

Nucleophilic Substitution Reactions

This compound is also utilized in the synthesis of secondary amines from alkyl tosylates or alkyl halides. Secondary amines have widespread applications in organic chemistry, including the production of pharmaceuticals and polymers .

Agrochemical Research

In the agrochemical field, 1-Bromo-2,2-dimethylpropane can be used to develop new pesticides and herbicides. Its reactivity makes it a valuable precursor for compounds that control pests and weeds effectively .

Pharmaceutical Development

The pharmaceutical industry benefits from this compound as it can be used to create active pharmaceutical ingredients (APIs) with branched structures, which can lead to drugs with improved efficacy and reduced side effects .

Dyestuff Production

In the production of dyes, 1-Bromo-2,2-dimethylpropane serves as an intermediate. It helps in synthesizing complex molecules that are used as colorants in textiles and other materials .

Reaction Mechanism Studies

Researchers use 1-Bromo-2,2-dimethylpropane to study reaction mechanisms, particularly its difficulty undergoing both SN2 and SN1 reactions. Understanding these mechanisms is crucial for developing new synthetic methods .

Mechanism of Action

Target of Action

1-Bromo-2,2-dimethylpropane, also known as neopentyl bromide, is a type of alkyl halide . Its primary targets are nucleophilic substances, such as alcohols and amines .

Mode of Action

The compound interacts with its targets through a nucleophilic substitution reaction . In this process, the bromine atom in 1-Bromo-2,2-dimethylpropane, which is a good leaving group, is replaced by a nucleophile .

Biochemical Pathways

The nucleophilic substitution reaction involving 1-Bromo-2,2-dimethylpropane can lead to the formation of various organic compounds. For instance, it can react with alcohols to form ethers . It can also react with amines to form secondary amines .

Result of Action

The result of the action of 1-Bromo-2,2-dimethylpropane is the formation of new organic compounds through nucleophilic substitution reactions . These reactions can be used in organic synthesis to create a variety of useful products .

Action Environment

The action of 1-Bromo-2,2-dimethylpropane can be influenced by various environmental factors. For instance, the presence of a polar solvent can facilitate the nucleophilic substitution reaction . Additionally, the compound is a flammable liquid and should be kept away from heat sources .

Safety and Hazards

1-Bromo-2,2-dimethylpropane is classified as a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using explosion-proof equipment .

properties

IUPAC Name |

1-bromo-2,2-dimethylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-5(2,3)4-6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWYAXCOVZKLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060886 | |

| Record name | Propane, 1-bromo-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Neopentyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1-Bromo-2,2-dimethylpropane | |

CAS RN |

630-17-1 | |

| Record name | 1-Bromo-2,2-dimethylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-bromo-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1-bromo-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,2-dimethylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

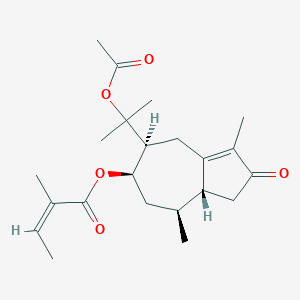

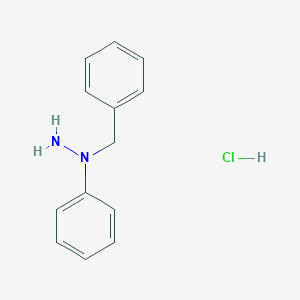

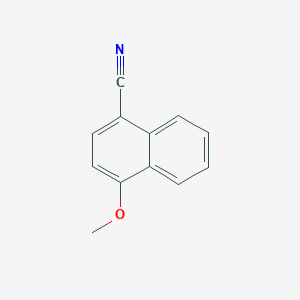

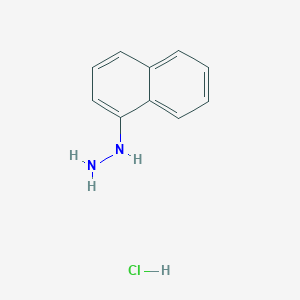

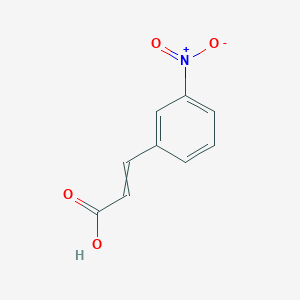

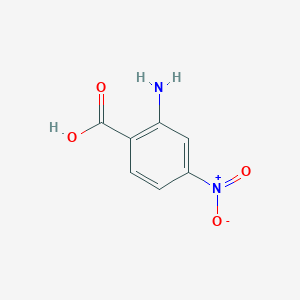

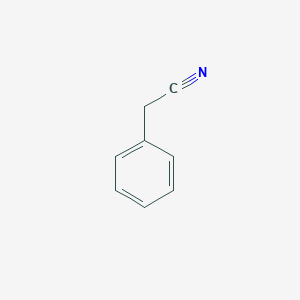

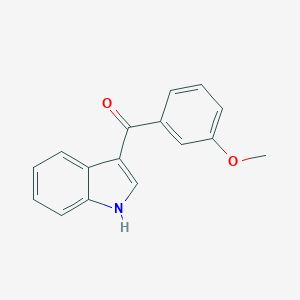

Feasible Synthetic Routes

Q & A

Q1: Why is 1-Bromo-2,2-dimethylpropane (neopentyl bromide) so unreactive in SN2 reactions?

A1: 1-Bromo-2,2-dimethylpropane exhibits significant steric hindrance, which greatly reduces its reactivity in SN2 reactions. [] The methyl groups on the β-carbon (the carbon adjacent to the carbon bonded to the bromine) create a crowded environment that hinders the approach of a nucleophile from the backside. This steric hindrance makes the transition state highly unfavorable, leading to a much slower reaction rate compared to less sterically hindered primary alkyl bromides.

Q2: How does the structure of 1-Bromo-2,2-dimethylpropane impact its reactivity in general?

A2: The bulky, branched structure of 1-Bromo-2,2-dimethylpropane significantly influences its reactivity. [] As discussed, it hinders SN2 reactions. Furthermore, the neopentyl group's steric bulk can also slow down other reactions that require access to the functional group attached to the primary carbon.

Q3: Has the vibrational behavior of 1-Bromo-2,2-dimethylpropane been studied?

A3: Yes, a detailed vibrational analysis of 1-Bromo-2,2-dimethylpropane has been conducted. [, ] This research utilized infrared spectroscopy and computational methods to assign vibrational modes and understand the molecule's structural features. This information is valuable for characterizing the compound and potentially predicting its behavior in different chemical environments.

Q4: Can the thermodynamic properties of mixtures containing 1-Bromo-2,2-dimethylpropane be predicted?

A4: Researchers have developed theoretical models to calculate thermodynamic properties of binary liquid mixtures, including those containing 1-Bromo-2,2-dimethylpropane. [] This approach utilizes potential parameters derived from the pure components to estimate properties like excess free enthalpy. For example, the excess free enthalpy of liquid mixtures of neopentane (which is structurally very similar to 1-Bromo-2,2-dimethylpropane) with tetramethylsilane and 1-bromo-2,2-dimethylpropane itself have been calculated and compared with experimental data from vapor pressure measurements. [] This demonstrates the potential for using theoretical methods to predict thermodynamic behavior of mixtures containing 1-Bromo-2,2-dimethylpropane.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.